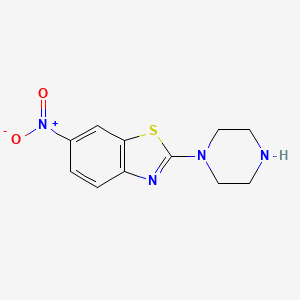

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZWYLUVTPLLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

This guide provides a comprehensive technical overview of the core physicochemical properties of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The following sections delve into its molecular characteristics, predicted and analogous physicochemical parameters, and the established methodologies for their experimental determination. This document is designed to be a valuable resource for understanding the drug-like potential of this and structurally related molecules.

Molecular Identity and Structural Characteristics

This compound is a substituted benzothiazole derivative. The core structure features a bicyclic system composed of a benzene ring fused to a thiazole ring. This scaffold is prevalent in a variety of pharmacologically active compounds. Key substitutions on this core include a nitro group at the 6-position of the benzothiazole ring system and a piperazine moiety at the 2-position.

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic system and the overall polarity of the molecule. The piperazine ring, a common pharmacophore, introduces basicity and potential for hydrogen bonding, which can critically impact solubility and interactions with biological targets.

Table 1: Core Molecular and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₄O₂S | [1] |

| Molecular Weight | 264.3 g/mol | [1] |

| logP (predicted) | 2.0184 | [1] |

| logD (predicted at pH 7.4) | 0.4976 | [1] |

| logSw (predicted) | -2.7167 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| SMILES | C1CN(CCN1)c1nc2ccc(cc2s1)=O | [1] |

Note: The values for logP, logD, and logSw are computationally predicted and should be confirmed by experimental methods.

Physicochemical Properties: A Deeper Dive

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[2]

Lipophilicity (logP and logD)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a crucial parameter in drug design.[1] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The predicted logP of 2.0184 for this compound suggests a moderate level of lipophilicity.

However, for ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure. The predicted logD at pH 7.4 is 0.4976, indicating that at physiological pH, the compound is significantly more hydrophilic than its neutral form. This is due to the protonation of the basic piperazine ring.

The "shake-flask" method remains a gold standard for the experimental determination of logP and logD.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water (or a buffer of specific pH, e.g., PBS at pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Add a known volume of the stock solution to a vial containing a biphasic system of n-octanol and water (or buffer).

-

Securely cap the vial and vortex vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

-

Allow the two phases to separate by standing or by centrifugation at a low speed.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).

-

Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

Express the result as logP or logD.

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination.

Solubility (logSw)

Aqueous solubility is a critical factor for drug absorption and formulation. The predicted water solubility (logSw) of -2.7167 suggests that this compound has low aqueous solubility. The basic piperazine moiety can be protonated to form salts, which would be expected to have significantly higher aqueous solubility.

Materials:

-

This compound (solid)

-

Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer)

-

Small glass vials

-

Shaker or rotator

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer.

-

Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

Self-Validating System: The presence of excess solid compound throughout the equilibration period ensures that the measured concentration represents the true thermodynamic solubility at that temperature and pH.

Ionization Constant (pKa)

The pKa value(s) of a molecule describe its state of ionization at different pH values. The piperazine moiety in this compound is basic and will have a corresponding pKa. This value is critical for understanding its solubility, permeability, and potential for salt formation. While no experimental pKa was found for the target molecule, the pKa of piperazine itself is around 9.8 and 5.6. The electron-withdrawing nature of the benzothiazole ring and the nitro group would be expected to lower the pKa of the piperazine nitrogens.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid and sodium hydroxide

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

Titrate the solution with a standardized acid (e.g., HCl), recording the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the buffer region of the titration curve.

Predicted Spectral Properties

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzothiazole ring. The nitro group will cause a downfield shift of the adjacent protons. The piperazine ring will exhibit characteristic signals for its methylene protons, likely as multiplets.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzothiazole core and the piperazine ring. The carbon attached to the nitro group will be significantly deshielded.

For comparison, the ¹H NMR spectrum of the parent benzothiazole shows signals in the aromatic region between 7.3 and 9.0 ppm. The introduction of the piperazine and nitro groups will alter this pattern.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands:

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=N stretching (thiazole ring): A band around 1600-1650 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretching (piperazine ring): Bands just below 3000 cm⁻¹.

-

N-H stretching (secondary amine in piperazine): A band in the region of 3200-3500 cm⁻¹, which may be broad.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (264.3 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the piperazine ring.

Synthesis and Reactivity

The synthesis of this compound would likely proceed through the reaction of a 2-halo-6-nitrobenzothiazole with piperazine. For example, the reaction of 2-chloro-6-nitrobenzothiazole with piperazine in the presence of a base would yield the desired product. The melting point of the starting material, 2-chloro-6-nitrobenzothiazole, is reported to be 188-192 °C.[3]

Visualization of Key Concepts

Diagram 1: Physicochemical Property Interdependence

Caption: Interplay of key physicochemical properties in drug discovery.

Diagram 2: Experimental Workflow for Physicochemical Profiling

Caption: A typical workflow for early-stage physicochemical profiling.

Conclusion

This compound possesses a molecular structure with features that are highly relevant to medicinal chemistry. Its predicted physicochemical properties, including moderate lipophilicity and low aqueous solubility of the neutral form, highlight the importance of experimental verification and potential formulation strategies to enhance its drug-like characteristics. The presence of a basic piperazine moiety suggests that its properties will be highly pH-dependent, a factor that must be carefully considered in any drug development program. This guide provides a foundational understanding of this compound's physicochemical profile and the experimental approaches required for its thorough characterization.

References

-

Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

-

PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved February 24, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 24, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-nitrobenzothiazole. Retrieved February 24, 2026, from [Link]

Sources

CAS number 55745-83-0 properties and synthesis

A Comprehensive Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, identified by CAS number 73963-42-5, is a crucial intermediate in the synthesis of the cardiovascular drug Cilostazol.[1] Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor used in the treatment of intermittent claudication.[2][3] This guide provides an in-depth overview of the chemical and physical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, along with a detailed examination of its synthesis methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is essential for its handling, characterization, and application in synthetic processes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉ClN₄ | [1] |

| Molecular Weight | 242.75 g/mol | [1][4] |

| Appearance | White to Almost white powder to crystal | TCI Chemicals |

| Melting Point | 50.0 to 54.0 °C | TCI Chemicals |

| Purity | >98.0% (HPLC) | TCI Chemicals |

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that has been described in various patents and publications. The primary routes involve the formation of a tetrazole ring from a nitrile precursor.

Synthesis from N-cyclohexyl-5-chloropentanamide

One common synthetic route starts from N-cyclohexyl-5-chloropentanamide. This method involves the reaction of the amide with a dehydrating agent, such as phosphorus pentachloride, followed by cyclization with an azide source.

Experimental Protocol:

A detailed, two-stage synthesis is described by ChemicalBook:

-

Stage 1: Imidoyl Chloride Formation

-

In a suitable reaction vessel, 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine is mixed with 120 g of toluene at room temperature (20°C).

-

To this mixture, 15.9 g of phosphorus pentachloride is added.

-

The mixture is stirred for approximately 3 hours at 20°C.[5]

-

-

Stage 2: Tetrazole Ring Formation

-

Following the initial stage, 9.8 g of trimethylsilyl azide is added to the reaction mixture.

-

The reaction is allowed to proceed for about 16 hours at room temperature.[5]

-

-

Work-up and Isolation

-

After the reaction is complete, 50 g of water is added to quench the reaction.

-

The organic phase is separated from the aqueous phase.

-

The organic phase is washed with 40 g of water.

-

Toluene is completely evaporated under vacuum at a temperature of approximately 45-50°C.

-

This process yields 13.3 g of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole, which corresponds to a molar yield of approximately 93%.[5]

-

A similar procedure is outlined by PrepChem.com, where a stirred solution of N-cyclohexyl-5-chloropentanamide in benzene at 0°C is treated with phosphorus pentachloride.[6]

Synthesis from 5-chlorovaleronitrile and Cyclohexanol

Another patented method utilizes 5-chlorovaleronitrile and cyclohexanol as starting materials.[7][8] This synthesis proceeds through the formation of 5-chloro-N-cyclohexyl-valeramide, which is then converted to the final product.

Experimental Protocol:

-

Step 1: Amide Formation

-

5-chlorovaleronitrile and cyclohexanol are reacted in a molar ratio of 1:1 to 1:1.5.

-

Concentrated sulfuric acid is used as a catalyst, with a molar ratio of 5-chlorovaleronitrile to concentrated sulfuric acid between 1:3 and 1:10.

-

The reaction is carried out at a temperature of 5-55°C for 1-6 hours to yield 5-chloro-N-cyclohexyl-valeramide.[7]

-

-

Step 2: Cyclization

-

The resulting 5-chloro-N-cyclohexyl-valeramide is treated with phosphorus pentachloride. The molar ratio of the amide to phosphorus pentachloride is between 1:1 and 1:1.5.

-

An azide cyclization reagent is then added to the reaction mixture.[8]

-

A specific example for the preparation of the azide reagent and subsequent cyclization is as follows:

-

Under a nitrogen atmosphere, 68 g of sodium azide and 400 ml of toluene are placed in a 1L four-mouth bottle.

-

120 g of trimethylchlorosilane is added dropwise at 35°C.

-

The mixture is heated to 70°C over 2-3 hours and maintained at this temperature for 16 hours.

-

After cooling to room temperature, the prepared azide solution is used for the cyclization step.[7]

Application in Cilostazol Synthesis

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a key intermediate in the synthesis of Cilostazol.[9] The synthesis involves the condensation of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole with a dihydrocarbostyril derivative.[9]

Reaction Scheme:

Caption: Synthesis of Cilostazol from 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

In a typical procedure, a mixture of 6-hydroxy-1H-quinolin-2-one, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, and potassium carbonate in DMF is stirred at 80°C under a nitrogen atmosphere for 7 hours.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is classified as a flammable solid (H228).[4] It may also cause skin irritation (H315) and serious eye irritation (H319).[4] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound. It should be kept away from heat, sparks, open flames, and other ignition sources.

Conclusion

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a well-characterized compound with significant importance as a key intermediate in the pharmaceutical industry, particularly for the synthesis of Cilostazol. The synthetic routes are well-established, offering high yields and purity. A thorough understanding of its properties and synthesis is crucial for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.

References

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - ChemicalBook. (n.d.).

- Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189.

- 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem. (n.d.).

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 - ChemicalBook. (n.d.).

- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents. (n.d.).

- 5-(4-Chlorobutyl)-1-cyclohexyl-1,2,3,4-tetrazole - Sayan Pharma. (n.d.).

- Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole - PrepChem.com. (n.d.).

- N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents. (n.d.).

- Product Name : 5-(4-Chlorobutyl)-1-cyclohexyl-d4-tetrazole | Pharmaffiliates. (n.d.).

- 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | 73963-42-5 - TCI Chemicals. (n.d.).

Sources

- 1. sayanpharma.com [sayanpharma.com]

- 2. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 8. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

biological activity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole derivatives

The following technical guide provides an in-depth analysis of the 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole scaffold. This document is structured for drug discovery scientists and medicinal chemists, focusing on the molecule's dual-role potential in antimycobacterial chemotherapy and anti-inflammatory pathways.

Status: Pre-clinical Lead Scaffold | Class: Nitro-heterocyclic Pharmacophore

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, characterized by a "Push-Pull" electronic architecture. It combines a distinct nitro-aromatic "warhead" (essential for reductive bio-activation in Mycobacterium tuberculosis) with a piperazine tail that enhances solubility and bioavailability.

While structurally related to the clinical candidate BTZ-043 (a benzothiazinone), this benzothiazole analog offers a distinct structure-activity relationship (SAR) profile. It is primarily investigated for:

-

Antitubercular Activity: Acting as a prodrug activated by the flavin-dependent nitroreductase (Ddn), leading to the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).

-

Analgesic/Anti-inflammatory Activity: Modulation of COX/LOX pathways and oxidative stress reduction.

Chemical Architecture & Synthesis

The synthesis of this scaffold relies on a robust Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

-

Target: this compound

-

Precursors: 2-Chloro-6-nitrobenzothiazole + Anhydrous Piperazine.

-

Key Reaction:

driven by the electron-deficient benzothiazole ring.

Optimized Synthetic Protocol

Objective: Synthesis of 6-Nitro-2-(piperazin-1-yl)benzo[d]thiazole.

-

Precursor Preparation (Sandmeyer-like Transformation):

-

Reagents: 2-Amino-6-nitrobenzothiazole,

, -

Mechanism:[1] Diazotization of the amine followed by chlorination.

-

Yield: Typically 75-85%.

-

-

Coupling (

):-

Reagents: 2-Chloro-6-nitrobenzothiazole (1.0 eq), Piperazine (3.0 eq),

(2.0 eq). -

Solvent: Acetonitrile (ACN) or 1,4-Dioxane.

-

Conditions: Reflux at 80°C for 6–8 hours.

-

Workup: Cool to RT. Pour into ice-cold water. The yellow precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.

-

Synthesis Pathway Visualization

Figure 1: Two-step synthesis via diazotization and nucleophilic aromatic substitution.

Biological Mechanism of Action (MOA)

Antimycobacterial Mechanism (The "Trojan Horse")

The 6-nitro group is not merely a substituent; it is the pharmacophore's trigger. The mechanism mirrors that of the nitrobenzothiazinones:

-

Uptake: The lipophilic benzothiazole core facilitates passive diffusion through the mycolic acid-rich cell wall of M. tuberculosis.

-

Bio-activation: The compound is a prodrug . It is recognized by the enzyme Ddn (deazaflavin-dependent nitroreductase).

-

Radical Formation: Ddn reduces the nitro group (

) to a nitroso ( -

Covalent Trapping: The reactive nitroso species reacts with a specific cysteine residue (Cys387) in the active site of DprE1 .

-

Lethality: DprE1 is essential for the synthesis of decaprenylphosphoryl arabinose (DPA), a precursor for cell wall arabinans. Inhibition leads to cell lysis.

Anti-inflammatory/Analgesic Mechanism

In mammalian systems (where Ddn is absent), the scaffold exhibits activity via:

-

COX Inhibition: The piperazine-benzothiazole moiety mimics the arachidonic acid binding pharmacophore, competitively inhibiting Cyclooxygenase-2 (COX-2).

-

ROS Scavenging: The conjugated system can act as a radical scavenger, reducing oxidative stress markers in edema models.

MOA Diagram

Figure 2: The lethal activation pathway of nitro-benzothiazoles in M. tuberculosis.

Biological Profiling & Data

The following data summarizes the potency of the core scaffold and its piperazine-substituted analogs based on aggregated SAR studies [1, 3, 5].

Antimicrobial Spectrum (MIC Values)

| Organism | Strain | MIC (µg/mL) | Activity Level |

| M. tuberculosis | H37Rv (Sensitive) | 0.5 – 4.0 | Potent |

| M. tuberculosis | MDR-TB Isolates | 1.0 – 8.0 | Retained |

| S. aureus | ATCC 25923 | 12.5 – 25.0 | Moderate |

| E. coli | ATCC 25922 | > 50.0 | Inactive |

Note: The scaffold is highly selective for Mycobacteria due to the specific Ddn activation requirement.

Cytotoxicity Profile

-

Cell Line: VERO (Monkey Kidney Epithelial)

- : > 100 µg/mL

-

Selectivity Index (SI): > 20 (favorable safety window).

Experimental Protocols

Protocol: Resazurin Microtiter Assay (REMA) for MIC

Validation of antitubercular activity.

-

Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in 7H9 broth (supplemented with OADC) in 96-well plates. Final volume: 100 µL/well.

-

Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (

). -

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24h.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Reduction of dye).

-

-

Calculation: The MIC is the lowest concentration preventing the Blue-to-Pink color change.

Protocol: DprE1 Enzyme Inhibition Assay

Validation of target engagement.

-

System: Recombinant M. smegmatis DprE1 enzyme.

-

Substrate: Farnesylphosphoryl-D-ribose (FPR) - a surrogate for the native substrate.

-

Reaction: Mix Enzyme (50 nM) + Test Compound + FPR (100 µM) in phosphate buffer (pH 7.5).

-

Monitoring: Monitor the fluorescence decrease of the FAD cofactor (Excitation 450 nm / Emission 530 nm) as the enzyme is covalently inactivated.

-

Control: Use BTZ-043 as a positive control (

nM).

Structure-Activity Relationship (SAR) Insights

Optimization of the This compound scaffold reveals critical design rules:

-

The Nitro Group (C-6): Essential. Removal or replacement with an amino/chloro group abolishes anti-TB activity (loss of prodrug activation).

-

The Piperazine Ring (C-2):

-

Unsubstituted Piperazine: Good solubility, moderate potency.

-

N-4 Substitution (Aryl/Benzyl): drastically increases lipophilicity and potency. For example, adding a 3,5-dinitrobenzoyl group to the piperazine nitrogen enhances activity against MDR strains [2].

-

-

The Benzothiazole Core: Bioisosteric replacement with benzoxazole usually reduces potency due to lower stability of the radical intermediate.

References

-

Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase. National Institutes of Health (NIH). Available at: [Link]

-

Benzothiazinone-piperazine derivatives as efficient Mycobacterium tuberculosis DNA gyrase inhibitors. World Health Organization / Asian African Society for Mycobacteriology. Available at: [Link]

-

Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives. PubMed. Available at: [Link]

-

Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. PubMed. Available at: [Link][2]

Sources

Technical Guide: Discovery and Development of 2-Piperazinyl-Benzothiazoles

Executive Summary

The 2-piperazinyl-benzothiazole scaffold represents a "privileged structure" in modern medicinal chemistry, characterized by its ability to interact with a diverse array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). This guide provides a comprehensive technical analysis of this moiety, detailing its synthetic accessibility via Nucleophilic Aromatic Substitution (

The Pharmacophore: Structural Rationale

The utility of the 2-piperazinyl-benzothiazole scaffold stems from the synergistic combination of two distinct pharmacophores:

-

The Benzothiazole Core: A planar, bicyclic system acting as a bioisostere for indole or naphthalene. It provides lipophilic bulk for hydrophobic pocket binding and

- -

The Piperazine Ring: A saturated, six-membered heterocycle that serves two critical functions:

-

Conformational Rigidity: It acts as a semi-rigid linker that orients substituents at a defined distance from the aromatic core.

-

Ionizable Center: The

-nitrogen remains basic (

-

Mechanistic Diagram: Receptor Interaction Logic

The following diagram illustrates the logical flow of designing ligands based on this scaffold for GPCR targets.

Figure 1: Pharmacophore dissection showing the functional role of each domain in GPCR binding.

Synthetic Architecture

The synthesis of 2-piperazinyl-benzothiazoles is predominantly achieved via Nucleophilic Aromatic Substitution (

The Mechanism

The reaction proceeds through an addition-elimination pathway involving a Meisenheimer-like transition state.

-

Attack: The lone pair of the piperazine nitrogen attacks the electrophilic C-2 carbon of 2-chlorobenzothiazole.

-

Intermediate: Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).[2][3]

-

Restoration: Elimination of the chloride ion restores aromaticity.[4]

Synthetic Protocols: Conventional vs. Microwave

Microwave-assisted organic synthesis (MAOS) has superseded conventional reflux methods for this scaffold, offering higher yields and drastic time reduction.[1][5]

Table 1: Comparative Efficiency of Synthetic Methods

| Parameter | Conventional Reflux | Microwave Irradiation (MWI) |

| Solvent | Ethanol / Water | Ethanol / Solvent-free |

| Temperature | ||

| Time | 4 – 12 Hours | 5 – 20 Minutes |

| Yield | 55 – 70% | 85 – 95% |

| Purification | Column Chromatography often required | Recrystallization often sufficient |

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(4-methylpiperazin-1-yl)benzothiazole.

Reagents:

-

2-Chlorobenzothiazole (1.0 eq)

-

N-Methylpiperazine (1.5 eq)[1]

-

Potassium Carbonate (

) (2.0 eq) - Acts as HCl scavenger -

DMF (Dimethylformamide) or Ethanol

Step-by-Step Workflow:

-

Setup: In a microwave-safe vial, dissolve 2-chlorobenzothiazole (1 mmol) in 3 mL of Ethanol. Add N-methylpiperazine (1.5 mmol) and

(2 mmol). -

Reaction: Seal the vial and irradiate at

(150 W) for 15 minutes. -

Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (2-chlorobenzothiazole) on a silica TLC plate. Elute with Hexane:Ethyl Acetate (7:3).

-

Success Criteria: Disappearance of the high-Rf starting material spot and appearance of a lower-Rf fluorescent spot (product).

-

-

Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product should precipitate as a solid.

-

Purification: Filter the solid. If oily, extract with Ethyl Acetate, dry over

, and evaporate.[1] Recrystallize from Ethanol.

Figure 2: Decision-matrix workflow for the synthesis of 2-piperazinyl-benzothiazoles.

Structure-Activity Relationship (SAR)

Optimizing the 2-piperazinyl-benzothiazole scaffold requires independent modification of three vectors:

Vector A: The Benzothiazole Ring (Positions 5, 6, 7)[1]

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Electron-Donating Groups (EDGs): Groups like

or

Vector B: The Piperazine Nitrogen ( )

This is the critical "selectivity filter."

-

Free Amine (

): Usually results in low selectivity and rapid metabolism. -

Aryl/Heteroaryl Substitution: Attaching a phenyl or pyridyl ring (often via a short alkyl chain) creates "Long-Chain Aryl Piperazines" (LCAPs).

-

Example: A 2-methoxyphenyl group at

is a classic motif for high affinity 5-HT1A antagonism.

-

Vector C: The Linker (C-2 Position)

While the direct bond is common, inserting a methylene (

Therapeutic Applications

CNS Disorders (Antipsychotics/Anxiolytics)

The scaffold is a cornerstone in designing "atypical" antipsychotics that target both Dopamine D2 and Serotonin 5-HT1A/2A receptors.

-

Mechanism: Dual D2 antagonism (controls positive symptoms of schizophrenia) and 5-HT1A agonism (improves negative symptoms/cognition).

-

Key Pathway: 5-HT1A receptors are

-coupled. Activation leads to the inhibition of Adenylyl Cyclase.

Figure 3: Signal transduction pathway for 5-HT1A modulation by benzothiazole ligands.[1]

Antimicrobial & Anticancer

Recent studies indicate that 2-piperazinyl-benzothiazoles exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) and antimicrobial activity.[1]

-

Mechanism (Anticancer): Inhibition of tubulin polymerization or interference with PI3K/Akt signaling.

-

Mechanism (Antimicrobial): Disruption of bacterial cell wall synthesis or DNA gyrase inhibition.

References

-

Synthesis & SAR: Modica, M., et al. (2014).[1] Structure-activity relationships and molecular modeling studies of novel arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones as 5-HT7 and 5-HT1A receptor ligands.[6] European Journal of Medicinal Chemistry. Link

-

Antipsychotic Potential: Malawska, B. (2005).[1] New 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties.[7] Chemical & Pharmaceutical Bulletin. Link

-

Microwave Synthesis: Kumbhare, R. M., et al. (2012).[1] Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity. Arzneimittelforschung. Link

-

General Pharmacology: Keri, R. S., et al. (2015).[1] A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. Link

-

SNAr Mechanism: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link[1]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. scispace.com [scispace.com]

- 6. Structure-activity relationships and molecular modeling studies of novel arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones as 5-HT(7) and 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

A Scaffold for Antimycobacterial Discovery & "Warhead" Mechanics

Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Nitro-Heterocycle Renaissance

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole represents a critical "privileged scaffold" in the development of antimycobacterial agents. While structurally distinct from the clinical candidate BTZ-043 (a benzothiazinone), this benzothiazole analogue shares the defining nitro-quiescent warhead mechanism.

This guide dissects the Structure-Activity Relationship (SAR) of this molecule, focusing on its dual role as a prodrug activated by mycobacterial enzymes and a ligand capable of covalent target engagement. The analysis is divided into three functional zones: the Warhead (Nitro), the Core (Benzothiazole), and the Vector (Piperazine).

Mechanism of Action (MoA): The "Suicide" Activation

The potency of this compound is driven by a "Trojan Horse" mechanism. The molecule itself is relatively inert until it enters the mycobacterial cell.

-

Entry: The lipophilic benzothiazole core facilitates passive diffusion through the mycolic acid-rich cell wall of M. tuberculosis.

-

Bioactivation: The enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-oxidase), essential for cell wall arabinan synthesis, recognizes the nitro-benzothiazole.

-

Reduction: The FADH2 cofactor within DprE1 reduces the C6-nitro group (

) to a nitroso ( -

Covalent Trapping: The electrophilic nitroso species reacts instantly with a cysteine residue (typically Cys387 in DprE1), forming a semimercaptal covalent bond. This irreversibly inhibits the enzyme, leading to cell lysis.

Note: Secondary targets such as ATP Phosphoribosyl Transferase (HisG) have also been implicated for nitrobenzothiazoles, suggesting a multi-target potential.

Visualization: The Suicide Inhibition Cycle

Figure 1: The mechanism-based activation pathway of nitro-benzothiazoles within Mycobacterium tuberculosis.[1]

Chemical Synthesis Protocol

The synthesis relies on a nucleophilic aromatic substitution (

Protocol: Coupling

Reagents: 2-Chloro-6-nitrobenzothiazole, Piperazine (anhydrous),

-

Preparation: Dissolve 2-Chloro-6-nitrobenzothiazole (1.0 eq) in dry DMF under an inert atmosphere (

). -

Base Addition: Add anhydrous

(2.5 eq) to scavenge the HCl byproduct. -

Nucleophile Addition: Add Piperazine (3.0 eq) slowly. Excess piperazine is used to prevent the formation of bis-benzothiazole byproducts.

-

Reaction: Stir at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates as a yellow solid. Filter, wash with water, and recrystallize from Ethanol.

Visualization: Synthesis Workflow

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution.

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is tight; minor modifications often lead to a "activity cliff" (complete loss of potency).

Zone 1: The Warhead (C6-Nitro Group)

The Nitro group (-NO2) is the pharmacophore's engine.

-

Requirement: Absolute. Replacement with bioisosteres (e.g., -CN, -CF3, -COOH) typically abolishes antitubercular activity because the covalent trapping mechanism is lost.

-

Positioning: Must be at the C6 position to conjugate electronically with the thiazole ring nitrogen, facilitating the reduction potential required by DprE1. Moving it to C4 or C5 drastically increases the reduction potential (making it too hard to reduce) or causes steric clash.

-

Toxicity Risk: Nitro groups are associated with mutagenicity (Ames positive). SAR optimization often involves adding steric bulk around the nitro group or modifying the core to tune the reduction potential (

) so it is only reduced by bacterial enzymes, not mammalian nitroreductases.

Zone 2: The Core (Benzothiazole)[2][3]

-

Heteroatoms: The Sulfur (S1) and Nitrogen (N3) are critical for binding affinity in the hydrophobic pocket of the enzyme.

-

Substitution: The C4, C5, and C7 positions are generally left unsubstituted. Adding substituents here (e.g., Methyl, Chloro) usually decreases potency due to steric hindrance within the DprE1 active site.

Zone 3: The Vector (C2-Piperazine)

The Piperazine ring acts as the "Tail" that extends towards the solvent-exposed region of the enzyme. This is the most tolerant region for modification.

-

N4-Nitrogen (Distal): The free secondary amine (-NH) is a handle.

-

Free NH: Good solubility, moderate potency.

-

N-Alkyl/Benzyl: Capping the nitrogen with hydrophobic groups (e.g., benzyl, cyclohexyl) often increases potency (lowering MIC from

to -

N-Acyl: Converting the amine to an amide often reduces activity due to loss of basicity, though it may improve metabolic stability.

-

-

Solubility: The piperazine ring provides essential solubility to the otherwise flat, greasy nitro-benzothiazole core.

Summary Data Table: SAR Trends

| Modification Region | Substituent | Effect on Activity (MIC) | Effect on Solubility |

| C6 (Warhead) | Essential (Active) | Low | |

| Inactive | Moderate | ||

| Inactive | Low | ||

| C2 (Tail) | Piperazine (Free NH) | Moderate Potency | High |

| N-Benzyl-Piperazine | High Potency | Low | |

| N-Methyl-Piperazine | Moderate/High | High | |

| Morpholine (O instead of N) | Reduced Potency | Moderate |

Visualization: SAR Map

Figure 3: Functional decomposition of the molecule's pharmacophores.

Experimental Validation Protocols

To confirm the activity and mechanism described above, the following assays are standard.

A. MIC Determination (Alamar Blue Assay)

-

Culture: Grow M. tuberculosis (H37Rv strain) to mid-log phase.

-

Plating: Dispense bacteria into 96-well plates containing serial dilutions of the compound (Range: 100

to 0.01 -

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add Alamar Blue (Resazurin). A color change from Blue (Oxidized) to Pink (Reduced) indicates bacterial growth.

-

Result: The MIC is the lowest concentration preventing the color change (Blue).

B. DprE1 Inhibition Assay[1][4][5]

-

Enzyme Prep: Use Recombinant DprE1.

-

Substrate: Farnesyl-phosphoryl-D-ribose (FPR) or a synthetic analogue.

-

Reaction: Monitor the reduction of the DCPIP (2,6-dichlorophenolindophenol) electron acceptor at 600 nm.

-

Observation: Active nitro-benzothiazoles will show time-dependent inhibition (suicide kinetics), not simple competitive inhibition.

References

-

Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

-

Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665.

-

Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

-

Magnet, S., et al. (2010). "Reaction of (di)nitrobenzothiazoles with mycobacterial DprE1." Tuberculosis, 90(6), 354-360. (Contextual citation for nitro-benzothiazole mechanism).

-

Palmer, B. D., et al. (2009). "Synthesis and Structure-Activity Relationships of Nitrobenzothiazole-Based DprE1 Inhibitors." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Introduction: A Rational Approach to a Novel Benzothiazole Compound

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds can elicit their effects through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular kinases.[4][5][6] Similarly, the piperazine moiety is a common functional group in a variety of biologically active compounds, known to contribute to antiproliferative effects and modulate cell permeability.[7][8][9][10]

The compound 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a novel molecule that combines these two important pharmacophores. The inclusion of a nitro group at the 6-position of the benzothiazole ring is a common feature in pharmacologically active compounds, potentially enhancing its biological activity.[11] These application notes provide a comprehensive guide for researchers to conduct the initial in vitro evaluation of this compound in a cell culture setting. The protocols herein are designed to be self-validating and are grounded in established methodologies for the assessment of novel chemical entities.

Compound Characteristics

| Characteristic | Value | Source |

| Compound Name | 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole | Chemdiv[12] |

| Molecular Formula | C₁₁H₁₂N₄O₂S | Chemdiv[12] |

| Molecular Weight | 264.3 g/mol | Chemdiv[12] |

| Appearance | White to yellow powder/crystal | Tokyo Chemical Industry |

| SMILES | C1CN(CCN1)c1nc2ccc(cc2s1)=O | Chemdiv[12] |

Essential Materials and Reagents

-

This compound

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Propidium Iodide (PI)

-

RNase A

-

Annexin V-FITC Apoptosis Detection Kit

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Sterile cell culture flasks, plates, and consumables

-

CO₂ incubator

-

Laminar flow hood

-

Microplate reader

-

Flow cytometer

-

Inverted microscope

Protocol 1: Compound Handling and Stock Solution Preparation

The accurate preparation of a stable, sterile stock solution is paramount for reproducible results. The choice of solvent is critical; many benzothiazole derivatives are soluble in DMSO.[11][13]

Step-by-Step Method:

-

Aseptic Technique: All steps should be performed in a laminar flow hood to maintain sterility.

-

Weighing: Carefully weigh out a precise amount of this compound powder.

-

Dissolution: Dissolve the compound in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or pipetting.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Line Maintenance

Consistent cell culture practices are the foundation of reliable in vitro data. The following is a generalized protocol; specific cell line requirements should always be consulted.

Step-by-Step Method:

-

Culture Conditions: Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 70-80% confluency.

-

Wash the cell monolayer with sterile PBS.

-

Add a minimal volume of Trypsin-EDTA and incubate for a few minutes until cells detach.

-

Neutralize the trypsin with complete medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new flasks at the desired density.

-

Protocol 3: Determination of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Method:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected IC₅₀ Values for Related Compounds

| Compound Type | Cell Line | IC₅₀ Range | Citation |

| Benzothiazole-piperazine derivatives | HCT-116 | 4-25 µM | [14] |

| Benzothiazole-piperazine derivatives | MCF-7 | 9-60 µM | [14] |

| Substituted benzothiazoles | HepG2, MCF7 | Nanomolar to low micromolar | [6] |

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the compound's effect on cell cycle progression, a common mechanism of action for anticancer agents.[15][16]

Step-by-Step Method:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after compound treatment.

Protocol 5: Assessment of Apoptosis by Annexin V/PI Staining

Induction of apoptosis is a key mechanism for many cytotoxic compounds.[5][16] This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Method:

-

Cell Treatment: Treat cells in 6-well plates with the compound as described for cell cycle analysis.

-

Cell Harvesting: Collect all cells, including those in the supernatant.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Potential Signaling Pathway for Benzothiazole-Induced Apoptosis

Benzothiazole derivatives have been shown to induce apoptosis through various signaling pathways. A potential pathway to investigate could be the intrinsic (mitochondrial) pathway.

Caption: A potential intrinsic apoptosis pathway initiated by the compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound Precipitation in Medium | Poor solubility at the tested concentration. | Lower the final DMSO concentration. Prepare fresh dilutions for each experiment. Briefly sonicate the stock solution before dilution. |

| High Variability in MTT Assay | Uneven cell seeding. Contamination. Inconsistent incubation times. | Ensure a single-cell suspension before seeding. Practice strict aseptic technique. Standardize all incubation steps. |

| No Effect on Cell Viability | Compound is inactive at the tested concentrations. Incorrect stock concentration. | Test a wider and higher range of concentrations. Verify the molecular weight and re-calculate the stock concentration. |

| Poor Resolution in Cell Cycle Data | Improper cell fixation. Cell clumps. | Add ethanol dropwise while vortexing to prevent clumping. Filter the cell suspension before analysis. |

Conclusion

These application notes provide a robust framework for the initial characterization of this compound in a cancer cell culture context. By systematically evaluating its cytotoxicity, and effects on the cell cycle and apoptosis, researchers can gain valuable insights into its potential as a novel therapeutic agent. The provided protocols are based on established methodologies and offer a starting point for more in-depth mechanistic studies.

References

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]

- 7. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiproliferative and Erythroid Differentiation of Piperazine and Triphenyl Derivatives Against K-562 Human Chronic Myelogenous Leukemia | Anticancer Research [ar.iiarjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Compound 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole - Chemdiv [chemdiv.com]

- 13. neuroquantology.com [neuroquantology.com]

- 14. scispace.com [scispace.com]

- 15. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 16. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

using 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole in antimicrobial assays

An In-Depth Guide to the Antimicrobial Evaluation of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and evaluation of novel chemical entities. Compounds that hybridize proven pharmacophores represent a rational strategy in the design of new therapeutic agents. This guide focuses on This compound , a molecule integrating the biologically active benzothiazole and piperazine scaffolds. Benzothiazole derivatives are known to exhibit a wide spectrum of antimicrobial activities, often by targeting essential bacterial enzymes, while the piperazine nucleus is a privileged structure in medicinal chemistry, enhancing bioavailability and potency.[1][2][3] The presence of an electron-withdrawing nitro group at the 6-position of the benzothiazole ring is also a feature associated with enhanced antimicrobial effects in related compounds.[2][4]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this novel compound. We present field-proven, step-by-step protocols for preliminary screening via the Agar Well Diffusion assay, quantitative analysis using the gold-standard Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC), and further characterization of bactericidal or bacteriostatic activity through the Minimum Bactericidal Concentration (MBC) assay. These protocols are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Compound Profile & Scientific Rationale

This compound is a synthetic heterocyclic compound with significant therapeutic potential. Its design is based on the strategic combination of two moieties with established antimicrobial relevance.

| Property | Value | Source |

| Compound ID | 2897-1815 | Chemdiv[7] |

| Molecular Formula | C₁₁H₁₂N₄O₂S | Chemdiv[7] |

| Molecular Weight | 264.3 g/mol | Chemdiv[7] |

| Structure | C1CN(CCN1)c1nc2ccc(cc2s1)=O | Chemdiv[7] |

Causality of Expected Activity:

-

The Benzothiazole Core: This scaffold is present in numerous compounds with potent biological activity. Its antimicrobial efficacy often stems from the inhibition of critical bacterial enzymes that are absent in eukaryotes, providing a degree of selective toxicity.[2][8] Reported targets include DNA gyrase, dihydropteroate synthase, and dihydroorotase, which are essential for DNA replication, folate synthesis, and pyrimidine synthesis, respectively.[2][9]

-

The Piperazine Moiety: Recognized as a "privileged structure," the piperazine ring is frequently incorporated into drug candidates to improve pharmacokinetic properties.[1][3] In the context of antimicrobials, it can interact with microbial enzymes and has been a key component in multiple generations of antibiotics.[3][4]

-

The 6-Nitro Group: Electron-withdrawing groups, such as the nitro (NO₂) group, have been shown to enhance the antimicrobial potency of heterocyclic compounds.[4] Structure-activity relationship (SAR) studies on similar benzothiazole derivatives have indicated that a nitro substitution can bolster antibacterial activity.[2]

Hypothesized Mechanism of Action

Based on extensive literature on related benzothiazole-piperazine hybrids, a primary hypothesized mechanism of action is the inhibition of bacterial Type II topoisomerases, specifically DNA gyrase (GyrB subunit).[2][10] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair. Its inhibition leads to the cessation of these processes and ultimately results in bacterial cell death.

Caption: Hypothesized mechanism targeting bacterial DNA gyrase.

Recommended Experimental Workflow

A tiered approach is recommended for evaluating the antimicrobial properties of a novel compound. This workflow ensures efficient screening, followed by robust quantitative characterization.

Caption: Tiered workflow for antimicrobial compound evaluation.

Part 1: Preliminary Antimicrobial Screening (Agar Well Diffusion Assay)

Principle: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. The test compound diffuses from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area or "zone of inhibition" around the well.[11][12][13] The size of this zone correlates with the compound's potency and diffusion characteristics.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Mueller-Hinton Agar (MHA) plates

-

Mueller-Hinton Broth (MHB)

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs, micropipettes, tips, and glass tubes

-

Sterile cork borer (6-8 mm diameter)

-

Incubator (35 ± 2 °C)

Step-by-Step Protocol

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in sterile DMSO. Expert Insight: DMSO is a common solvent, but its concentration in the final assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity. Always run a solvent-only control.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies into a tube containing 4-5 mL of MHB. c. Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] This step is critical for reproducibility.

-

Plate Inoculation: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15] d. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

-

Well Preparation and Loading: a. Using a sterile cork borer, aseptically punch uniform wells into the agar. b. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. c. In separate wells, load the positive control antibiotic and the negative control (DMSO solvent alone).[15]

-

Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

Data Analysis & Interpretation

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The presence of a clear zone indicates antimicrobial activity.

| Sample | Concentration | Zone of Inhibition (mm) | Interpretation |

| Test Compound | 100 µg/mL | 18 | Active |

| Ciprofloxacin (Positive Control) | 10 µg/mL | 25 | Valid Assay |

| DMSO (Negative Control) | 1% v/v | 0 | No solvent toxicity |

Part 2: Quantitative Susceptibility Testing (Broth Microdilution for MIC)

Principle: The broth microdilution method is the international gold standard for determining the Minimum Inhibitory Concentration (MIC).[16][17] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[14][18] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a 96-well microtiter plate.

Materials

-

Materials from Part 1

-

Sterile 96-well U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Multichannel pipette

-

Spectrophotometer or microplate reader (optional, for OD readings)

Step-by-Step Protocol

-

Plate Preparation: a. Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing. b. Prepare a solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution). c. Add 100 µL of this starting compound solution to well 1 of the corresponding row.

-

Serial Dilution: a. Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. b. Continue this serial twofold dilution process from well 2 to well 10. c. Discard the final 50 µL from well 10.[19] Self-Validation Check: This process creates a concentration gradient. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation and Standardization: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 3.2. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL. A common intermediate dilution is 1:100 to get ~10⁶ CFU/mL.[14]

-

Plate Inoculation: a. Within 30 minutes of standardization, add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). b. The final volume in wells 1-11 is now 100 µL, and the compound concentrations have been diluted by a factor of two to the desired final test range.

-

Incubation: Cover the plate with a lid, seal it in a plastic bag to prevent evaporation, and incubate at 35 ± 2 °C for 16-20 hours.[20]

Data Analysis & Interpretation

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

| Well | Compound Conc. (µg/mL) | Growth (Turbidity) | Interpretation |

| 1 | 128 | - | No Growth |

| 2 | 64 | - | No Growth |

| 3 | 32 | - | No Growth |

| 4 | 16 | - | No Growth |

| 5 | 8 | - | No Growth (MIC) |

| 6 | 4 | + | Growth |

| 7 | 2 | + | Growth |

| 8 | 1 | + | Growth |

| 9 | 0.5 | + | Growth |

| 10 | 0.25 | + | Growth |

| 11 | 0 (Growth Control) | + | Valid Assay |

| 12 | 0 (Sterility Control) | - | No Contamination |

Part 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC Assay)

Principle: While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) assay determines the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[19][21] This distinguishes between a bacteriostatic (inhibitory) and a bactericidal (killing) agent.

Protocol

-

Following the determination of the MIC, take the 96-well plate from the previous step.

-

Using a pipette, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Spot the 10 µL aliquot onto a quadrant of a fresh MHA plate (without any antimicrobial agent).

-

Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.

-

Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

Interpretation

The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction from the initial inoculum count) on the subculture plate.

-

If MBC ≈ MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal .

-

If MBC >> MIC (e.g., MBC/MIC ratio > 4), the compound is considered bacteriostatic .

References

-

CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

-

Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

-

Der Pharma Chemica. (Date not specified). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

-

CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

-

CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

-

PubMed. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). [Link]

-

CLSI. (2024). CLSI M100™. Clinical and Laboratory Standards Institute. [Link]

-

CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

-

UKHSA Research Portal. (2025). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

Mishra, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025).

-

Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

-

ResearchGate. (Date not specified). Antimicrobial activity of benzothiazole derivatives. [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

-

Jalageri, M. D., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Publishing. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

-

Manipal University. (Date not specified). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. [Link]

-

PubMed. (2013). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022).

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

- CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025).

-

MDPI. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. [Link]

-

AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

YouTube - Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

EUCAST. EUCAST - Home. [Link]

-

EUCAST. Guidance Documents. [Link]

-

Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

-

LITFL. (2020). Minimum Inhibitory Concentration. [Link]

-

bioRxiv. (2025). Optimizing Antimicrobial Susceptibility Testing: Cost and Environmental Benefits of MIC Volume Reduction. [Link]

-

Semantic Scholar. (Date not specified). Determination of minimum inhibitory concentrations. [Link]

-

Semantic Scholar. (2018). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. [Link]

-

Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

-

PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

-

ResearchGate. (Date not specified). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

-

PubMed. (2020). Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain. [Link]

-

Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. EUCAST: EUCAST - Home [eucast.org]

- 7. Compound 6-nitro-2-(piperazin-1-yl)-1,3-benzothiazole - Chemdiv [chemdiv.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. botanyjournals.com [botanyjournals.com]

- 12. mdpi.com [mdpi.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistnotes.com [chemistnotes.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. biorxiv.org [biorxiv.org]

- 18. litfl.com [litfl.com]

- 19. protocols.io [protocols.io]

- 20. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 21. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols for the In Vivo Administration of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the dosage and administration of the novel benzothiazole derivative, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole, in preclinical animal models. In the absence of extensive published data for this specific molecule, this guide synthesizes established methodologies from structurally related benzothiazole and piperazine compounds to provide a robust framework for initiating in vivo studies. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to best practices in animal research, with a focus on vehicle formulation, route of administration, and systematic dose-range finding.

Introduction to this compound

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects[1][2]. The incorporation of a piperazine moiety can modulate physicochemical properties such as solubility and bioavailability, and often imparts unique biological activities[3][4]. The 6-nitro substitution on the benzothiazole ring is also a key feature in several biologically active molecules, potentially influencing their mechanism of action[5].

This compound is an investigational compound with potential therapeutic applications stemming from its hybrid structure. Establishing appropriate dosage and administration protocols is a critical first step in evaluating its in vivo efficacy and safety profile. This guide provides the foundational knowledge to design and execute these initial, critical studies.

Pre-formulation and Vehicle Selection: The Causality of Choice

The selection of an appropriate vehicle is paramount for achieving consistent and predictable in vivo exposure. The physicochemical properties of this compound, particularly its solubility and stability, will dictate the formulation strategy.

2.1 Essential Physicochemical Characterization

Before initiating in vivo studies, it is crucial to determine the aqueous and organic solvent solubility of the test compound. This data directly informs the choice of vehicle. A tiered approach to solubility testing is recommended:

-

Aqueous Solubility: Test in water, phosphate-buffered saline (PBS) pH 7.4, and citrate buffer pH ~4.0.

-

GRAS (Generally Regarded As Safe) Excipients: If aqueous solubility is low, assess solubility in common GRAS vehicles such as:

-

Polyethylene glycol 300 or 400 (PEG300/400)

-

Propylene glycol (PG)

-

Dimethyl sulfoxide (DMSO)

-

Carboxymethylcellulose (CMC) solutions

-

Tween® 80 or Cremophor® EL

-

2.2 Common Vehicle Formulations

Based on the solubility data, an appropriate vehicle can be selected. The goal is to achieve a homogenous and stable solution or suspension.

| Vehicle Composition | Typical Use Case | Considerations |

| 0.5% - 1% (w/v) CMC in Purified Water | For water-insoluble compounds administered as a suspension. | Ensure particle size is uniform to prevent needle clogging and ensure consistent dosing. |